Ethyl 2,2,2-trichloroacetimidate

Übersicht

Beschreibung

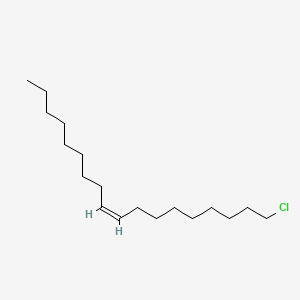

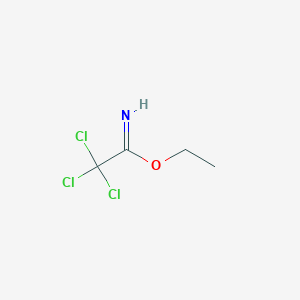

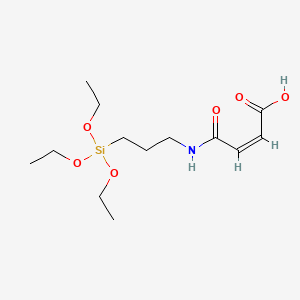

Ethyl 2,2,2-trichloroacetimidate is an organic compound with the linear formula CCl3C(=NH)OC2H5 . It is used in chemical synthesis studies .

Synthesis Analysis

Ethyl 2,2,2-trichloroacetimidate can be synthesized from 2-trimethylsilylethanol . This imidate is an effective reagent for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst, as the carboxylic acid substrate is acidic enough to promote ester formation without an additive .Molecular Structure Analysis

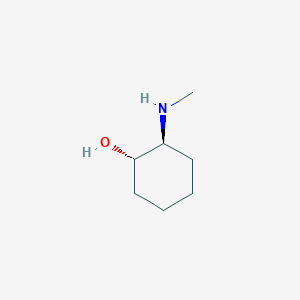

The molecular structure of Ethyl 2,2,2-trichloroacetimidate consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to a carbon atom, which is in turn bonded to three chlorine atoms and an ethoxy group .Chemical Reactions Analysis

Trichloroacetimidates, such as Ethyl 2,2,2-trichloroacetimidate, are commonly employed as alcohol alkylation reagents, particularly when existing functionality is not acid sensitive . They have been used in the synthesis of various compounds, including the formation of 2-trimethylsilylethyl esters .Physical And Chemical Properties Analysis

Ethyl 2,2,2-trichloroacetimidate is a liquid at room temperature. It has a refractive index of 1.469, a boiling point of 74-75°C at 39 mmHg, a melting point of -15°C, and a density of 1.331 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Trimethylsilylethyl (TMSE) Esters

Ethyl 2,2,2-trichloroacetimidate: is an effective reagent for the synthesis of TMSE esters, which are valuable as protecting groups for carboxylic acids in organic synthesis . These esters can be cleaved under mild conditions, making them suitable for use in complex molecules .

Formation of β-Silyl Carbocation Intermediates

The compound is involved in the formation of β-silyl carbocation intermediates during esterification reactions. This intermediate plays a crucial role in the transformation of carboxylic acids to TMSE esters .

Promoter-Free Esterification

It facilitates the esterification of carboxylic acids without the need for an exogenous promoter or catalyst. This property is particularly beneficial as it simplifies the reaction process and reduces the potential for side reactions .

Mild Esterification Conditions

The use of Ethyl 2,2,2-trichloroacetimidate allows for esterification under mild conditions. This is advantageous when working with sensitive molecules that might degrade under harsher conditions .

Waste Stream Reduction

Employing this compound in esterification reactions can lead to a reduction in waste streams. This is because the reactions typically proceed without the generation of significant side products, which is an important consideration in green chemistry .

Synthesis of Specialized Esters

The reagent is used in the synthesis of specialized esters that require cleavage under specific conditions. This application is critical in the development of new molecules for pharmaceuticals and materials science .

Decarboxylation of β-Keto Esters

Ethyl 2,2,2-trichloroacetimidate: can be employed in the decarboxylation of TMSE-protected β-keto esters. This reaction is key for the enantioselective formation of all-carbon quaternary centers, which are important in medicinal chemistry .

Alternative to Traditional Reagents

This compound provides an alternative to traditional reagents like carbodiimides and Mukaiyama’s reagent, which are often associated with problematic side reactions and waste issues. Its use represents a step forward in the pursuit of more efficient and environmentally friendly synthetic methods .

Wirkmechanismus

Target of Action

The primary target of Ethyl 2,2,2-trichloroacetimidate is carboxylic acid substrates . The compound interacts with these substrates to facilitate the formation of esters .

Mode of Action

Ethyl 2,2,2-trichloroacetimidate acts as an effective reagent for the formation of esters . A deuterium labeling study indicated that a β-silyl carbocation intermediate is involved in the transformation .

Biochemical Pathways

The action of Ethyl 2,2,2-trichloroacetimidate primarily affects the ester formation pathway . The compound facilitates the formation of esters from carboxylic acid substrates, impacting downstream reactions that rely on these esters .

Pharmacokinetics

The compound’s effectiveness as a reagent suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to interact efficiently with carboxylic acid substrates .

Result of Action

The primary molecular effect of Ethyl 2,2,2-trichloroacetimidate’s action is the formation of esters from carboxylic acid substrates . This can have various downstream cellular effects depending on the specific esters formed and their roles in cellular processes .

Action Environment

The action of Ethyl 2,2,2-trichloroacetimidate is influenced by the acidity of its environment . Specifically, the compound is able to promote ester formation without an additive because the carboxylic acid substrate is acidic enough to facilitate this process

Safety and Hazards

Ethyl 2,2,2-trichloroacetimidate is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

ethyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSSZRPXOBWRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408547 | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2,2-trichloroacetimidate | |

CAS RN |

23213-96-9 | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate facilitate esterification reactions without requiring additional catalysts?

A1: The research paper highlights that 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate effectively acts as a reagent for esterification reactions. Unlike traditional methods, it doesn't require external promoters or catalysts. This is because the carboxylic acid substrate itself possesses sufficient acidity to drive the esterification process forward without the need for any additives . This unique characteristic simplifies the reaction procedure and offers advantages in synthesizing 2-trimethylsilylethyl esters.

Q2: What is the mechanistic role of a β-silyl carbocation in esterification reactions involving 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate?

A2: The study employed deuterium labeling to investigate the reaction mechanism. The results indicate the formation of a β-silyl carbocation intermediate during the esterification process . This carbocation plays a crucial role in facilitating the reaction and ultimately leading to the formation of the desired 2-trimethylsilylethyl ester product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)